Bicillin V2 is derived from penicillin G, which was originally discovered from the mold Penicillium chrysogenum. The compound belongs to the penicillin class of antibiotics and is specifically categorized as a long-acting penicillin due to its formulation with benzathine, which allows for slower absorption and prolonged therapeutic effects. This characteristic makes it suitable for treating infections that require sustained antibiotic levels in the bloodstream.
The synthesis of Bicillin V2 involves several key steps, primarily focusing on the esterification of penicillin G with benzathine. The general process includes:
This method ensures high yields and purity of the final product while maintaining operational simplicity.
Bicillin V2 has a complex molecular structure characterized by its beta-lactam ring fused with a thiazolidine ring. The molecular formula for benzathine penicillin G is C_17H_19N_3O_5S. Key structural features include:
The three-dimensional structure can be visualized using molecular modeling software, revealing how these components interact at the atomic level.
Bicillin V2 undergoes several chemical reactions that are crucial for its antibacterial activity:
These reactions highlight the importance of Bicillin V2's structure in its mechanism of action against bacterial pathogens.
The primary mechanism by which Bicillin V2 exerts its antibacterial effects involves:
This mechanism underscores the efficacy of Bicillin V2 against susceptible bacterial strains, particularly during prolonged treatment regimens .
Bicillin V2 is widely utilized in clinical settings for various applications:
The versatility and effectiveness of Bicillin V2 make it an essential component in the antibiotic arsenal against certain bacterial infections.
The foundational discovery of penicillin occurred in 1928 when Alexander Fleming observed the antibacterial properties of Penicillium notatum (later reclassified as Penicillium rubens) against Staphylococcus aureus. Despite publishing his findings in 1929, penicillin remained a laboratory curiosity for over a decade due to instability and production challenges [1] [10]. The therapeutic potential was unlocked in 1939–1940 when Howard Florey, Ernst Chain, and Norman Heatley at Oxford University developed methods for penicillin purification and scalable extraction. Their landmark 1940 experiment demonstrated penicillin’s efficacy in treating infected mice, catalyzing clinical translation [3] [8].
Penicillin’s structure—a β-lactam ring fused to a thiazolidine ring—was elucidated by Dorothy Crowfoot Hodgkin using X-ray crystallography in 1945, confirming its mechanism as an irreversible inhibitor of bacterial transpeptidases (penicillin-binding proteins). This discovery enabled rational drug design, leading to semisynthetic derivatives like methicillin (1959) to counter emerging resistance [1] [6]. Resistance mechanisms evolved concurrently; Staphylococcus aureus penicillinase was identified in 1940, presaging widespread clinical resistance by 1945 [1] [9].
Table 1: Key Milestones in Early β-Lactam Development
| Year | Milestone | Key Actors |
|---|---|---|
| 1928 | Discovery of penicillin | Alexander Fleming |
| 1940 | First in vivo efficacy demonstration | Howard Florey, Ernst Chain |
| 1945 | X-ray structure determination | Dorothy Crowfoot Hodgkin |
| 1959 | Semisynthetic methicillin introduction | Beecham Research Laboratories |
World War II transformed penicillin from an academic pursuit into a global industrial project. Following Florey’s 1941 appeal to U.S. authorities, the Office of Scientific Research and Development (OSRD) and War Production Board (WPB) orchestrated an unprecedented collaboration between 21 pharmaceutical companies (e.g., Merck, Pfizer), academic institutions, and government agencies [3]. This "Penicillin Project" prioritized:
This public-private framework reduced duplication, accelerated process optimization, and democratized manufacturing knowledge. Pfizer’s development of deep-tank fermentation—later shared industry-wide—exemplified the project’s success [3].
Pre-war penicillin production relied on surface culture in shallow containers (e.g., milk bottles), yielding ~1 mg/L—insufficient for clinical use. Three innovations enabled mass production:
Table 2: Fermentation Yield Improvements (1941–1945)
| Year | Method | Yield (mg/L) | Key Innovation |
|---|---|---|---|
| 1941 | Surface culture | 1–2 | Crude extraction |
| 1943 | Deep-tank (100-gal) | 40 | Aeration, corn steep liquor |
| 1945 | Industrial-scale tanks | 1,500 | P. chrysogenum mutants |
The pharmacokinetic limitations of penicillin—rapid renal clearance and acid lability—restricted oral and injectable use. In 1950, scientists at Wyeth Laboratories addressed this by synthesizing penicillin G benzathine (N,N'-dibenzylethylenediamine salt). This formulation leveraged benzathine’s low water solubility to create a depot effect upon intramuscular injection, releasing penicillin over weeks via controlled dissolution [2] [4].
The molecular stabilization mechanism involves co-crystallization of two penicillin molecules with one benzathine molecule, forming a complex that dissociates slowly at physiological pH. This structure prolongs therapeutic serum concentrations (>0.02 μg/mL) for 2–4 weeks, contrasting sharply with penicillin G’s 4–6 hour half-life [2] [4]. Clinical studies confirmed its efficacy for syphilis and streptococcal prophylaxis, notably preventing rheumatic fever recurrences with monthly injections [4].
Table 3: Benzathine Penicillin Molecular Characteristics
| Property | Description |
|---|---|
| Chemical structure | (C₁₆H₁₈N₂O₄S)₂·C₁₆H₂₀N₂ (dibenzylethylenediamine salt of penicillin G) |
| Solubility | 0.17 g/100 mL in water (enabling slow dissolution) |
| Release mechanism | pH-dependent dissociation of co-crystals in tissue fluid |
| Duration of action | 14–28 days (dose-dependent) |
Benzathine penicillin’s impact extended beyond human medicine: agricultural applications emerged in the 1950s, utilizing subtherapeutic doses for livestock growth promotion—a practice later scrutinized for driving resistance [1] [10]. Despite this, its formulation remains a benchmark for sustained-release antimicrobials.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1